copper;(Z)-4-oxopent-2-en-2-olate
Description
Copper;(Z)-4-oxopent-2-en-2-olate, commonly known as copper(II) acetylacetonate or Cu(acac)₂, is a coordination compound with the molecular formula 2C₅H₇O₂·Cu and a molecular weight of 261.762 . This compound features a central copper(II) ion coordinated to two acetylacetonate ligands (C₅H₇O₂⁻), forming a square planar or octahedral geometry depending on hydration . It is widely utilized as a homogeneous catalyst in organic synthesis, including oxidation, polymerization, and cross-coupling reactions . Recent studies highlight its anti-tumor properties, demonstrating efficacy in inducing apoptosis in cancer cell lines (e.g., C6, U373) at concentrations of ~62.5 mg/mL via DNA fragmentation . Its stability, solubility in organic solvents, and redox activity make it a versatile reagent in both industrial and biomedical contexts .
Properties
IUPAC Name |
copper;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Cu/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+2/p-1/b4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUJCZMKJSDJC-LNKPDPKZSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Cu+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[Cu+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7CuO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds through the following steps:
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Dissolution of Copper Nitrate : Copper nitrate trihydrate is dissolved in water or ethanol to form a blue solution.
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Basification : Aqueous ammonia is added to adjust the pH to 8–9, facilitating the deprotonation of acetylacetone and the formation of the acac⁻ ligand.
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Ligand Exchange : Acetylacetone is introduced, leading to the displacement of nitrate ions by acac⁻ ligands. The reaction is summarized as:
The square planar geometry of the product is stabilized by chelation.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Purification is typically achieved by recrystallization from hot ethanol, yielding blue crystals with a melting point of 284–288°C.
Direct Synthesis from Copper Hydroxide or Oxide
An alternative method employs copper(II) hydroxide (Cu(OH)₂) or copper(II) oxide (CuO) as starting materials, reacting directly with acetylacetone under mild conditions. This approach avoids the use of nitrate salts, reducing the generation of hazardous byproducts.
Reaction Pathway
The overall reaction is represented as:
Copper oxide requires slightly elevated temperatures (40–60°C) to initiate the reaction.
Industrial-Scale Adaptations
A patented process (WO2004056737A1) outlines an eco-friendly, scalable method:
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Washing of Metal Hydroxide : Copper hydroxide is washed repeatedly with water to remove alkali impurities.
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Centrifugation : The purified hydroxide is separated via centrifugation.
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Reaction with Hacac : Acetylacetone is added stoichiometrically at 40–75°C, yielding Cu(acac)₂ in >90% purity.
This method is advantageous for large-scale production due to its minimal waste and compatibility with continuous flow reactors.
The choice of synthesis route depends on factors such as cost, scalability, and environmental impact. Below is a comparative summary:
Advanced Purification Techniques
Post-synthetic purification ensures the removal of unreacted ligands and metal residues:
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Recrystallization : Ethanol or acetone is used to isolate high-purity crystals.
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Chromatography : Column chromatography with silica gel is employed for analytical-grade samples.
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Sublimation : Vacuum sublimation at 160°C (9.75 mmHg) produces ultra-pure Cu(acac)₂.
Challenges and Innovations
Recent advancements focus on:
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Green Chemistry : Substituting ammonia with biodegradable bases (e.g., choline hydroxide).
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Nanoparticle Synthesis : Cu(acac)₂ serves as a precursor for copper nanoparticles, requiring ultra-high purity.
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Catalytic Applications : Tailoring synthesis conditions to enhance the compound’s activity in oxidation reactions .
Chemical Reactions Analysis
Types of Reactions: copper;(Z)-4-oxopent-2-en-2-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents
Scientific Research Applications
Chemical Applications
Copper;(Z)-4-oxopent-2-en-2-olate serves as a catalyst in several organic transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Catalyzes the oxidation of alcohols to aldehydes or ketones. |
| Reduction | Facilitates the reduction of carbonyl compounds. |
| Substitution Reactions | Participates in nucleophilic substitution reactions with electrophiles. |
Case Study: Catalytic Activity
A study demonstrated that this copper complex effectively catalyzes the oxidation of primary alcohols to aldehydes under mild conditions, showcasing its utility in organic synthesis .
Biological Applications
Research has indicated that copper complexes exhibit significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
This compound has been evaluated for its ability to inhibit bacterial growth. A study found that it effectively reduced the viability of several pathogenic bacteria, suggesting potential use as an antimicrobial agent .
Anticancer Properties
In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The TUNEL assay results indicated a strong positivity for DNA fragmentation, confirming its anticancer potential .
Medical Applications
The therapeutic applications of copper complexes are being explored extensively:
| Application Area | Details |
|---|---|
| Cancer Treatment | Investigated for use in targeted cancer therapies due to its cytotoxic effects on tumor cells. |
| Antimicrobial Agents | Potential development as a new class of antibiotics against resistant strains. |
Case Study: Cancer Cell Line Treatment
In a controlled experiment, treatment with copper;(Z)-4-oxopent-2-en-2olate resulted in a significant decrease in cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : Transition metal complexes (Cu, Co, Pb) exhibit higher molecular weights compared to alkali/alkaline earth derivatives (Na, Mg).
- Melting Points : Mg(acac)₂ has a high melting point (259°C), indicative of ionic character, whereas transition metal complexes decompose before melting .
- Solubility : Na and Mg derivatives are water-soluble, enabling aqueous-phase applications, while Cu, Co, and Pb complexes favor organic solvents .
- Cu(acac)₂ shows moderate toxicity but is viable in controlled biomedical settings .
Catalytic and Functional Performance
- Copper(II) Acetylacetonate : Effective in oxidation reactions (e.g., toluene, styrene) due to Cu²⁺ redox activity. Demonstrates 90% cancer cell inhibition at 62.5 mg/mL .
- Cobalt(III) Acetylacetonate : Used in photochemical and magnetic applications. Catalyzes epoxidation reactions but less efficient in oxidation compared to Cu .
- Magnesium(II) Acetylacetonate : Lacks redox-active metal center; primarily employed as a precursor in material synthesis rather than catalysis .
- Lead(II) Acetylacetonate: Limited catalytic use due to toxicity, though structurally analogous to Cu .
Stability and Reactivity
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